molecular formula C13H13NO2S B12913997 S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate CAS No. 919295-75-3

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate

Cat. No.: B12913997
CAS No.: 919295-75-3
M. Wt: 247.31 g/mol
InChI Key: VFTICADFEWRDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate: is a compound that features an indole ring, which is a significant nitrogen-based heterocycle. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate typically involves the functionalization of the indole ring. One common method is the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process often starts with ortho-substituted anilines or halobenzenes, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to achieve the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethanethioate moiety, in particular, differentiates it from other indole derivatives and contributes to its unique properties and applications .

Properties

CAS No.

919295-75-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

S-[3-(1H-indol-3-yl)-2-oxopropyl] ethanethioate

InChI

InChI=1S/C13H13NO2S/c1-9(15)17-8-11(16)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,14H,6,8H2,1H3

InChI Key

VFTICADFEWRDBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.